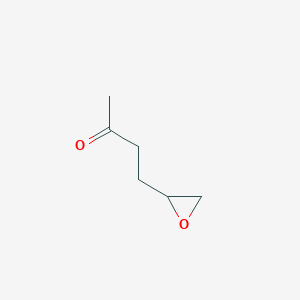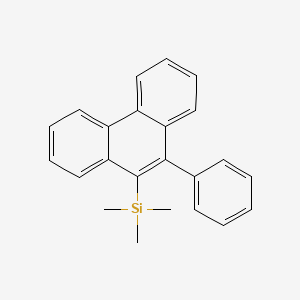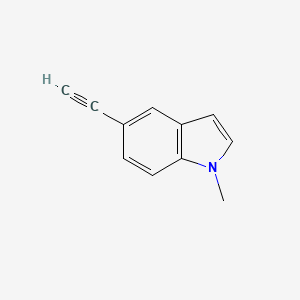
5-ethynyl-1-methyl-1H-indole
Übersicht
Beschreibung
5-Ethynyl-1-methyl-1H-indole is a chemical compound with the molecular formula C11H9N . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used in the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of 5-ethynyl-1-methyl-1H-indole consists of a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethynyl and methyl groups are attached at the 5th and 1st positions of the indole ring, respectively .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indoles and their derivatives, including compounds like 5-ethynyl-1-methyl-1H-indole, play a crucial role in organic chemistry due to their presence in numerous natural products and pharmaceuticals. A comprehensive framework for classifying indole syntheses highlights the vast potential of these compounds in drug development and material science. This classification aids in understanding the strategic approaches to synthesizing indoles, which could include the development of novel compounds with enhanced properties or specific applications in scientific research (Taber & Tirunahari, 2011).
Ethynylindoles: Synthesis and Applications
Ethynylindoles, such as 5-ethynyl-1-methyl-1H-indole, and their derivatives are of particular interest due to their versatile chemical transformations and applications. They are not only pivotal in fundamental research but also offer solutions for various practical tasks. This underscores the potential of ethynylindoles in creating new materials, catalysts, or therapeutic agents, reflecting their broad applicability in scientific research (Tarshits et al., 2009).
C2-Functionalization of Indole
The C2-functionalization of indoles, a process relevant to compounds like 5-ethynyl-1-methyl-1H-indole, has significant implications in synthetic and pharmaceutical chemistry. This approach, particularly through umpolung strategies, opens new avenues for developing indole-based drugs and materials by enabling the introduction of functional groups at the C2 position of indoles. Such advancements enhance the utility of indoles in creating compounds with specific properties or activities (Deka, Deb, & Baruah, 2020).
Indole-Based Alkaloids in Combinatorial Chemistry
Indole-based alkaloids, including those structurally related to 5-ethynyl-1-methyl-1H-indole, are explored for their biological properties through combinatorial chemistry techniques. The synthesis of tetrahydro-β-carboline scaffolds, a motif common in indole alkaloids, demonstrates the potential for discovering new drugs. This highlights the relevance of indole compounds in the pharmaceutical industry, particularly in the search for novel therapeutics with diverse biological activities (Rao, Maiti, & Chanda, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethynyl-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMFJNZULYAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485616 | |
| Record name | 5-ethynyl-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethynyl-1-methyl-1H-indole | |
CAS RN |
61640-21-9 | |
| Record name | 5-ethynyl-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[4-(diethylamino)benzoyl]-](/img/structure/B1625355.png)
![[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1625357.png)
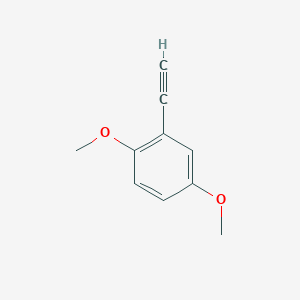
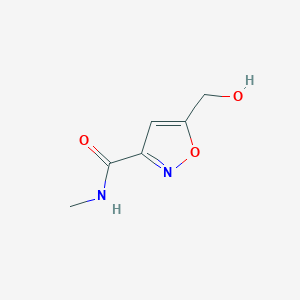
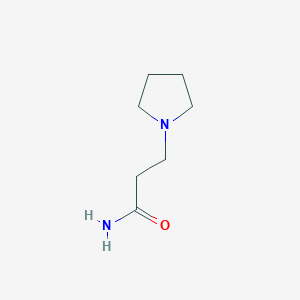
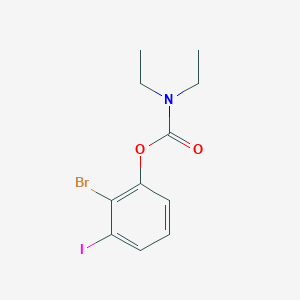

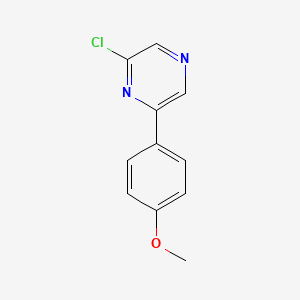
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)
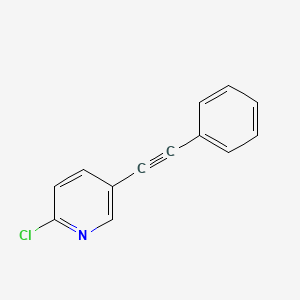
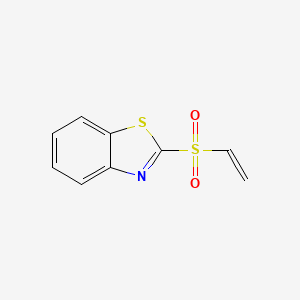
![(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1625375.png)
